Regioisomeric Specificity: 4-Carboxylic Acid vs. 2-Carboxylic Acid in Metallo-β-Lactamase Inhibition
The 4-carboxylic acid regioisomer (this compound) is structurally distinguished from the 2-carboxylic acid analog (CAS 1439899-09-8) by the position of the carboxyl group on the imidazole ring. SAR studies on imidazole-2-carboxylic acid derivatives demonstrate that replacement of the 2-carboxylic acid with other heterocyclic carboxylic acids results in decreased metallo-β-lactamase (MBL) inhibition, highlighting the critical role of regiospecific carboxylate coordination to the dinuclear zinc active site [1]. While direct inhibitory data for this exact 4-carboxylic acid compound are not yet published, the regioisomeric distinction implies that procurement of the incorrect isomer would yield a compound with fundamentally different metal-coordination geometry and likely reduced or absent activity in MBL-targeting applications.
| Evidence Dimension | Carboxylate coordination geometry to metalloenzyme active site |
|---|---|
| Target Compound Data | 4-carboxylic acid regioisomer (CAS 1439900-42-1) - specific inhibitory activity not yet reported |
| Comparator Or Baseline | 1H-imidazole-2-carboxylic acid derivatives (including 1-(4-bromobenzyl)-1H-imidazole-2-carboxylic acid) - SAR shows that replacement of 2-carboxylic acid with other heterocycles decreases MBL inhibition |
| Quantified Difference | Not quantified for this specific compound; class-level inference based on SAR trend |
| Conditions | Metallo-β-lactamase (MBL) inhibition assays; SAR analysis of imidazole-2-carboxylic acid derivatives |
Why This Matters
Researchers developing metalloenzyme inhibitors must verify the correct regioisomer (4-carboxylic acid) to avoid purchasing a structurally similar but functionally distinct analog that would compromise experimental outcomes.
- [1] Design, Synthesis, and Biological Evaluation of new 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. Documents Delivered, 2022. View Source
